molecular formula C27H25NO5 B14106347 2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106347
M. Wt: 443.5 g/mol
InChI Key: RDTSIUBRUZALIF-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a furan ring, a chromeno-pyrrole structure, and a phenyl group with a methylbutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the chromeno-pyrrole structure. The phenyl group with the methylbutoxy substituent is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and the chromeno-pyrrole structure can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dicarboxylic acid:

    Chromeno-pyrrole derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological studies.

Uniqueness

2-(Furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H25NO5/c1-17(2)12-14-32-19-8-5-7-18(15-19)24-23-25(29)21-10-3-4-11-22(21)33-26(23)27(30)28(24)16-20-9-6-13-31-20/h3-11,13,15,17,24H,12,14,16H2,1-2H3

InChI Key

RDTSIUBRUZALIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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